molecular formula C14H15N3O4 B3847988 N'-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-N-prop-2-enyloxamide

N'-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-N-prop-2-enyloxamide

Cat. No.: B3847988
M. Wt: 289.29 g/mol
InChI Key: VYSDEKYSWCCQJJ-CXUHLZMHSA-N
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Description

N’-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-N-prop-2-enyloxamide is a complex organic compound that features a benzodioxin ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-N-prop-2-enyloxamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with prop-2-enyloxamide under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-N-prop-2-enyloxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives .

Scientific Research Applications

N’-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-N-prop-2-enyloxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-N-prop-2-enyloxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxin derivatives and related organic molecules, such as:

Uniqueness

N’-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-N-prop-2-enyloxamide is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N'-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-2-5-15-13(18)14(19)17-16-9-10-3-4-11-12(8-10)21-7-6-20-11/h2-4,8-9H,1,5-7H2,(H,15,18)(H,17,19)/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSDEKYSWCCQJJ-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NN=CC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=O)C(=O)N/N=C/C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-N-prop-2-enyloxamide
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N'-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-N-prop-2-enyloxamide
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N'-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-N-prop-2-enyloxamide
Reactant of Route 4
N'-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-N-prop-2-enyloxamide
Reactant of Route 5
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N'-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-N-prop-2-enyloxamide
Reactant of Route 6
Reactant of Route 6
N'-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-N-prop-2-enyloxamide

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